Normethyl Fentanyl
Overview
Description
Normethyl Fentanyl, also known as N-Methylfentanyl, is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 1-methyl-N-phenylpiperidin-4-amine with propanoic acid . It is a member of piperidines and a monocarboxylic acid amide .
Synthesis Analysis
The synthesis of fentanyl and its analogs involves high-yielding transformations leading to these powerful analgesics . The general three-step strategy produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .
Molecular Structure Analysis
The molecular structure of fentanyl and its analogs has been studied extensively . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .
Chemical Reactions Analysis
The one-step breakdown and derivatization of a panel of nine fentanyls to yield uniquely tagged products that can be detected by Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is presented . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .
Physical And Chemical Properties Analysis
Fentanyl is highly lipophilic, lending itself to rapid absorption by highly perfused tissues (including the brain) before redistributing from these tissues to muscle and fat . Fentanyl is eliminated primarily by metabolism and urinary excretion of metabolites (norfentanyl and other minor metabolites) .
Scientific Research Applications
Pharmacogenomics and Fentanyl Toxicity
Pharmacogenomics studies the genetic contributions to drug action and toxicity. A study explored how genetic variants, specifically cytochrome P450 (CYP) 3A41B and 3A53, affect fentanyl metabolism, potentially impacting its toxicity. This research offers insight into the genetic factors influencing fentanyl's pharmacokinetics and toxicity, contributing to the field of personalized medicine (Jin et al., 2005).
Fentanyl in Neonatal Analgesia
A study on newborn pigs examined the impact of intravenous fentanyl on the cerebellum, highlighting its importance in neurodevelopmental research. This research contributes to understanding the effects of opioids like fentanyl on early brain development in neonates (Sabir et al., 2018).
Fentanyl Detection Technologies
A study developed an electrochemical sensor for detecting fentanyl, using a modified screen-printed carbon electrode with metal–organic framework (MOF). This advancement in detection methods is crucial for monitoring and managing fentanyl in medical and forensic contexts (Naghian et al., 2020).
Transdermal Fentanyl Applications
Transdermal delivery systems for fentanyl have been explored for their pharmacological properties and efficacy in pain control. These systems highlight the drug's potential for chronic pain management, offering an alternative route of administration (Jeal & Benfield, 1997).
Fentanyl Formulations for Pain Management
Different formulations of fentanyl have been studied for their suitability in various clinical settings. These include transdermal, transmucosal, and intranasal routes, each offering unique pharmacokinetic profiles and clinical applications (Grape et al., 2012).
Pharmacokinetics of Fentanyl and Derivatives
A comprehensive review of fentanyl's pharmacokinetics and its newer derivatives provides insights into their clinical application, duration of action, and metabolism. Understanding these aspects is crucial for effective pain management and anesthesia (Mather, 1983).
Safety And Hazards
Fentanyl and its analogs pose a potential hazard to healthcare personnel who could come into contact with these drugs in the course of their work . Skin contact is also a potential exposure route, but is not likely to lead to overdose unless exposures are to liquid or to a powder over an extended period of time .
Future Directions
The arrival of inexpensive and mass-produced synthetic opioids, such as fentanyl, to parts of North America and Europe may signal the beginning of the end of heroin’s dominance . Violence and corruption may decline but opioid related mortality and morbidity, as well as property crime, are likely to rise .
properties
IUPAC Name |
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORAZISQPSCHR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037330 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
CAS RN |
33794-42-2 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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